molecular formula C18H14ClN5O2S B2398714 N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 886942-55-8

N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B2398714
CAS No.: 886942-55-8
M. Wt: 399.85
InChI Key: NHXVROJTJWSONI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H14ClN5O2S and its molecular weight is 399.85. The purity is usually 95%.
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Biological Activity

N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound that has attracted significant attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring , a pyrrole moiety , and a chlorophenyl group , which are known for their diverse biological activities. Its molecular formula is C20H16ClN5OSC_{20}H_{16}ClN_5OS with a molecular weight of approximately 345.82 g/mol. The presence of various functional groups contributes to its biological activity and pharmacological profile.

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit antifungal and antibacterial properties. The mechanism of action typically involves the inhibition of fungal ergosterol synthesis by targeting cytochrome P450 enzymes, which are crucial for maintaining cell membrane integrity in fungi.

In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various microbial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan and pyrrole rings may enhance binding affinity due to additional π-stacking interactions with aromatic residues in target proteins.

Antitumor Activity

This compound has also been investigated for its potential anticancer properties. Similar triazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis .

The compound's mechanism of action involves several pathways:

  • Inhibition of Enzymes : It may inhibit cyclooxygenase enzymes, reducing inflammation and potentially impacting cancer progression.
  • Targeting Proteins : Interactions at the molecular level with target proteins or enzymes within microbial cells lead to its observed biological effects.
  • Stability Under Physiological Conditions : Studies indicate that similar compounds exhibit stability under physiological pH but may degrade under extreme conditions, which is crucial for their efficacy as therapeutic agents.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

StudyFindings
Demonstrated antimicrobial activity against various pathogens; effective in inhibiting ergosterol synthesis.
Showed potential anticancer activity with IC50 values comparable to standard chemotherapeutics.
Investigated chemical stability and reactivity under different conditions; confirmed structural integrity through NMR and MS analysis.

Case Studies

Several case studies have explored the efficacy of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against common bacterial strains using the dilution method, revealing significant antibacterial activity compared to existing antibiotics .
  • Antitumor Effects : Another investigation assessed the cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O2S/c19-13-5-7-14(8-6-13)20-16(25)12-27-18-22-21-17(15-4-3-11-26-15)24(18)23-9-1-2-10-23/h1-11H,12H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVROJTJWSONI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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